molecular formula C14H10N4O2S B2368116 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 2034583-38-3

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2368116
CAS No.: 2034583-38-3
M. Wt: 298.32
InChI Key: GYXMHXCKMDJGFE-UHFFFAOYSA-N
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Description

This compound belongs to the 5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one family, characterized by a fused thiadiazole-quinazoline core. The substitution at the 2-position with a furan-2-ylmethyl amino group distinguishes it from other derivatives. Furan rings are known for their electron-rich nature and hydrogen-bonding capabilities, which may influence pharmacological activity and physicochemical properties.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S/c19-12-10-5-1-2-6-11(10)16-14-18(12)17-13(21-14)15-8-9-4-3-7-20-9/h1-7H,8H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXMHXCKMDJGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three fused heterocyclic systems: a quinazolinone core, athiadiazolo[2,3-b] annulation, and a furan-2-ylmethylamino substituent. Retrosynthetic disconnection suggests two primary approaches:

  • Quinazolinone-first strategy : Construction of the quinazolin-5-one scaffold followed by thiadiazole annulation and subsequent amination.
  • Thiadiazole-first strategy : Formation of thethiadiazolo[2,3-b] system prior to quinazolinone cyclization.

Key intermediates identified across literature include:

  • 2-Aminoquinazolin-4(3H)-one derivatives
  • 5-Substituted-1,3,4-thiadiazol-2-amines
  • Furan-2-ylmethylamine

Stepwise Synthetic Methodologies

Quinazolinone-First Approach

Formation of Quinazolinone Core

Anthranilic acid derivatives undergo cyclocondensation with formamide or urea derivatives under Niementowski reaction conditions:

$$
\text{Anthranilic acid} + \text{Formamide} \xrightarrow{\Delta, \text{AcOH}} \text{Quinazolin-4(3H)-one} \quad (\text{Yield: 68-82\%})
$$

Microwave-assisted modifications reduce reaction times from 6–8 hours to 15–30 minutes while maintaining yields >75%.

Thiadiazole Annulation

The quinazolinone intermediate reacts with 1,3,4-thiadiazole-2-amine derivatives in the presence of:

  • Conventional catalysts : Triethylamine in chloroform (Yield: 58–67%)
  • Advanced systems : Diphenhydramine hydrochloride-CoCl₂·6H₂O deep eutectic solvent (Yield: 71–85%)

Reaction conditions comparison :

Catalyst System Temperature (°C) Time (h) Yield Range (%)
Triethylamine/CHCl₃ 60–65 4–6 58–67
LA-DES 120 2–3 71–85
Microwave irradiation 150 0.5 68–72
Furan-2-ylmethylamino Functionalization

The final amination employs:

  • Nucleophilic substitution : Reacting chlorinated intermediates with furan-2-ylmethylamine (K₂CO₃, DMF, 80°C, 12h)
  • Reductive amination : Using furan-2-carbaldehyde and ammonium acetate with NaBH₃CN (EtOH, 50°C, 6h)

Thiadiazole-First Approach

Thiadiazole Synthesis

5-Aryl-1,3,4-thiadiazol-2-amines are prepared via:

  • H₂S-mediated cyclization of thiosemicarbazides (H₂SO₄, 0–5°C, 2h)
  • Microwave-assisted condensation (150 W, 10 min)
Multi-Component Assembly

One-pot three-component reactions demonstrate superior atom economy:

$$
\text{Dimedone} + \text{Aldehyde} + \text{Thiadiazol-2-amine} \xrightarrow{\text{LA-DES}} \text{Target Compound}
$$

Optimized conditions :

  • Solvent-free
  • 2[HDPH]:CoCl₄²⁻ catalyst (5 mol%)
  • 120°C, 3h
  • Yields: 65–75% for mono-derivatives, 57–70% for bis-derivatives

Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents : DMF increases amination rates but promotes side reactions (15–20% impurities)
  • Eutectic solvents : Improve catalyst recovery (≥92% reuse over 5 cycles)
  • Solvent-free systems : Enhance yields by 12–18% compared to DCM-based reactions

Catalytic Systems Comparison

Catalyst Advantages Limitations
Triethylamine Low cost, simple workup Low recyclability, moderate yields
LA-DES High recyclability, green chemistry Requires specialized synthesis
Microwave irradiation Rapid reaction times Scalability challenges

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

  • 85% yield maintenance at 5 kg/batch
  • 40% reduction in solvent consumption vs batch processes

Catalyst Recovery Systems

  • Magnetic CoCl₂ composites enable >95% catalyst recovery via simple filtration
  • Fixed-bed reactors with immobilized catalysts achieve 300h continuous operation

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (d, J = 7.5 Hz, 1H), 7.79 (t, J = 7.0 Hz, 1H), 6.85–6.78 (m, 2H, furan), 4.65 (s, 2H, CH₂)
  • HRMS : m/z calcd for C₁₄H₁₀N₄O₂S [M+H]⁺ 299.0598, found 299.0595

Purity Assessment

  • HPLC: >99.9% purity after recrystallization (cyclohexane/EtOAc)
  • DSC: Melting point 170°C (decomposition)

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated C–N coupling reduces reaction times to 1–2h with:

  • Ru(bpy)₃Cl₂ catalyst (2 mol%)
  • Blue LEDs (450 nm)
  • Yields: 68–72% (preliminary data)

Biocatalytic Approaches

Engineered transaminases show potential for:

  • Stereoselective amination (ee >98%)
  • Aqueous reaction conditions (pH 7.5, 37°C)

Chemical Reactions Analysis

Types of Reactions

2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as an antimicrobial and anticancer agent . Research indicates that similar compounds with a thiadiazoloquinazoline scaffold can inhibit cyclin-dependent kinase 2 (cdk2), a key regulator in the cell cycle, which may lead to cytotoxic effects against cancer cell lines .

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The presence of the furan ring enhances the biological activity of the compound against various bacterial strains. For instance, compounds derived from this scaffold have demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. .

Synthesis of Complex Molecules

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its ability to undergo various chemical reactions—including oxidation and substitution—makes it valuable in developing new pharmaceuticals .

Industrial Applications

Beyond medicinal uses, this compound is explored for its role in the development of new materials and as a catalyst in specific chemical reactions. Its unique structure allows it to function effectively in catalytic processes, potentially leading to more efficient industrial applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives based on the thiadiazole scaffold. The results indicated that these compounds showed significant cytotoxicity against Ehrlich’s Ascites carcinoma cells, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on various thiadiazole derivatives demonstrated their effectiveness against a range of microbial infections. The synthesized compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The furan and thiadiazole rings play a crucial role in binding to the active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of thiadiazoloquinazolinones are highly dependent on substituents at the 2-position. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight logP Key Activities References
Target Compound 2-((furan-2-ylmethyl)amino) C₁₆H₁₁N₃O₂S ~293.34* ~3.18 Not explicitly reported [3, 7]
2-(4-Methylphenyl) analogue 4-methylphenyl C₁₆H₁₁N₃OS 293.34 3.18 N/A [3]
2-(Propylthio) analogue Propylthio C₁₂H₁₀N₄OS₂ 314.36 N/A 100% TB inhibition at 6.25 µg/mL [13]
2-Sulfonamide derivative (Compound 15) Sulfonamide Not provided N/A N/A MCF-7 inhibition (anticancer) [4]
USP/VA-2 (Anti-HIV) Methyl-tetrahydrobenzo-thieno C₁₃H₁₀N₄OS₂ 318.37 N/A Anti-HIV-2 activity [14]

Notes:

  • Propylthio vs. Furan : The propylthio analogue () exhibits potent antituberculosis activity, suggesting sulfur-containing substituents may favor interactions with mycobacterial targets. The furan group’s π-electron system could instead target enzymes like topoisomerases in cancer cells .
  • Sulfonamide derivatives : These show marked anticancer activity, likely due to hydrogen bonding with residues in kinase domains (e.g., MCF-7 cells). The absence of a sulfonamide in the target compound may limit this mechanism .

Pharmacological Activity Trends

  • Anticancer Potential: Sulfonamide derivatives (e.g., Compound 15) inhibit MCF-7 cells, while methylphenyl analogues lack reported activity.
  • Antimicrobial and Antituberculosis Effects : Propylthio and sulfonamide derivatives () show superior activity against Mycobacterium tuberculosis and bacteria compared to aryl-substituted analogues. The furan group’s hydrogen-bonding capacity may enhance binding to bacterial efflux pumps or DNA gyrase .
  • Anti-HIV Activity: USP/VA-2, a methyl-tetrahydrobenzo-thieno derivative, inhibits HIV-2, indicating that bulky substituents may stabilize interactions with viral proteases. The target compound’s furan group is smaller, which may reduce efficacy .

Biological Activity

The compound 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a quinazolinone , which is known for contributing to various pharmacological activities. The presence of the furan moiety enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole core is often associated with significant antibacterial and antifungal activities. For instance:

  • In vitro studies have shown that derivatives containing the thiadiazole ring exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A derivative similar to the target compound demonstrated an MIC (Minimum Inhibitory Concentration) of 25 μg/mL against S. aureus .
CompoundActivityMIC (μg/mL)
Thiadiazole Derivative AAntibacterial25
Thiadiazole Derivative BAntifungal (A. niger)32

Anticancer Activity

The anticancer potential of compounds containing the thiadiazole moiety has been extensively documented. The target compound's structure suggests it may inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Assays : Derivatives were tested against multiple cancer cell lines, showing promising results. For example, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range against HepG2 liver cancer cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell cycle progression .
Cell LineCompoundIC50 (μM)
HepG2Thiadiazole Derivative C0.1
MCF7Thiadiazole Derivative D0.06

Anti-inflammatory Activity

Research indicates that certain thiadiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines:

  • In vivo Studies : Animal models treated with similar compounds showed reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Comparative Analysis : Compounds were compared with standard anti-inflammatory drugs, demonstrating comparable efficacy in reducing inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications on the thiadiazole ring significantly influenced their activity profile .
  • Anticancer Screening : Another investigation focused on the cytotoxic effects of quinazolinone derivatives in cancer cell lines. The study found that specific substitutions at the 5-position of the thiadiazole ring enhanced anticancer activity significantly .

Q & A

Basic: What are the standard synthetic routes for preparing 2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one?

Methodological Answer:
The synthesis typically involves multi-step heterocyclization. A common approach is the condensation of 2-aminobenzamide derivatives with furan-containing aldehydes or thiols under acidic or catalytic conditions. For example:

  • Step 1: React 2-aminoquinazolinone with furfurylamine in a polar solvent (e.g., DMF) using a catalyst like ZnCl₂ to form the thiadiazolo-quinazolinone core .
  • Step 2: Introduce the furan-2-ylmethyl group via nucleophilic substitution or reductive amination. Microwave-assisted or ultrasound-promoted methods (e.g., 40–60°C, 30–60 min) enhance yield and purity .
  • Characterization: Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS, comparing spectral data to analogous compounds .

Advanced: How can reaction conditions be optimized to improve regioselectivity in the synthesis of thiadiazoloquinazolinone derivatives?

Methodological Answer:
Regioselectivity challenges arise during cyclization steps. Strategies include:

  • Solvent Control: Use aprotic solvents (e.g., DCM or THF) to favor intramolecular cyclization over side reactions .
  • Catalyst Screening: Transition-metal catalysts (e.g., CoCl₂·6H₂O in deep eutectic solvents) improve selectivity by stabilizing intermediates .
  • Temperature Modulation: Lower temperatures (0–5°C) reduce kinetic byproducts, while microwave irradiation (100–120°C, 10–20 min) accelerates desired pathways .
  • Computational Pre-screening: DFT calculations predict favorable transition states for regioselective bond formation .

Basic: What in vitro assays are used to evaluate the antimycobacterial activity of this compound?

Methodological Answer:

  • Microplate Alamar Blue Assay (MABA): Test against Mycobacterium tuberculosis H37Rv (ATCC 27294) at concentrations 0.5–50 µg/mL. Activity is quantified as % inhibition relative to rifampicin (positive control) .
  • Minimum Inhibitory Concentration (MIC): Determine MIC via broth microdilution, with activity thresholds set at ≤6.25 µg/mL for promising candidates .
  • Cytotoxicity Screening: Parallel assays on Vero or HEK-293 cells (CC₅₀ > 50 µg/mL) ensure selectivity .

Advanced: How do substituents on the thiadiazoloquinazolinone core influence antitubercular activity?

Methodological Answer:
SAR studies reveal:

  • Propylthio vs. Ethylthio: The propyl group (C₃H₇) enhances hydrophobic interactions with InhA’s binding pocket (e.g., Tyr158, Phe149), achieving 100% inhibition at 6.25 µg/mL. Ethyl homologs show reduced activity (~60%) .
  • Electron-Withdrawing Groups (NO₂, F): Decrease activity (≤10% inhibition) by disrupting π-π stacking .
  • Furan-2-ylmethyl Substitution: Improves solubility and bioavailability while maintaining potency. Docking studies suggest hydrogen bonding with InhA’s Asp148 .

Basic: What computational tools are used to model ligand-InhA interactions for this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide): Predict binding poses in InhA’s active site (PDB: 4TZK). Key interactions include:
    • Hydrogen bonds between the thiadiazole nitrogen and NAD⁺ cofactor.
    • Hydrophobic contacts with alkyl chains of InhA residues .
  • MM-GBSA Calculations: Estimate binding free energies (ΔG ~ -40 kcal/mol for active derivatives) .

Advanced: How can contradictions in SAR data (e.g., divergent activities of alkylthio derivatives) be resolved?

Methodological Answer:

  • Metadynamics Simulations: Identify conformational changes in InhA induced by longer alkyl chains (e.g., butyl vs. propyl) that reduce binding affinity .
  • Free Energy Perturbation (FEP): Quantify ΔΔG contributions of substituents to explain activity drops in methyl vs. trifluoromethyl analogs .
  • Crystallographic Validation: Resolve X-ray structures of ligand-InhA complexes to validate docking predictions .

Basic: What analytical techniques confirm the electrochemical behavior of thiadiazoloquinazolinones?

Methodological Answer:

  • Cyclic Voltammetry (CV): Scan in acetonitrile/0.1 M TBAP at 100 mV/s. Oxidation peaks (~1.2 V vs. Ag/AgCl) correlate with thiadiazole ring reactivity .
  • Controlled-Potential Electrolysis: Isolate redox products (e.g., sulfoxide derivatives) for LC-MS analysis .

Advanced: How does the compound’s redox activity impact its mechanism of action?

Methodological Answer:

  • ROS Generation: Electrochemical data suggest the thiadiazole moiety undergoes single-electron oxidation, producing superoxide radicals (O₂⁻) that disrupt mycobacterial membranes .
  • Metabolite Profiling: LC-MS/MS identifies stable oxidized metabolites (e.g., sulfonic acid derivatives) in M. tuberculosis lysates, linking redox cycling to bactericidal effects .

Basic: What preclinical toxicity assays are recommended for this compound?

Methodological Answer:

  • Acute Toxicity (OECD 423): Administer 300–2000 mg/kg orally to rodents; observe for 14 days (LD₅₀ > 500 mg/kg indicates low toxicity) .
  • Ames Test (OECD 471): Assess mutagenicity in Salmonella strains TA98/TA100 (± metabolic activation) .

Advanced: How can metabolic stability be improved for in vivo applications?

Methodological Answer:

  • Prodrug Design: Introduce acetylated furan groups to reduce first-pass metabolism. Hydrolysis in plasma releases the active compound .
  • CYP450 Inhibition Assays: Screen against CYP3A4 and CYP2D6 to identify metabolically stable derivatives .

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